molecular formula C18H16FNO B1325631 (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone CAS No. 898764-09-5

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone

Cat. No.: B1325631
CAS No.: 898764-09-5
M. Wt: 281.3 g/mol
InChI Key: SSBRRHNBZJVAOP-UHFFFAOYSA-N
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Description

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone is an organic compound featuring a pyrrole ring, a phenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be added via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can introduce additional halogen atoms to the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry explores this compound for its potential anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

  • (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-chlorophenyl)methanone
  • (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-bromophenyl)methanone
  • (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methylphenyl)methanone

Uniqueness

The presence of the fluorophenyl group in (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone imparts unique electronic properties, enhancing its potential as a pharmacophore. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBRRHNBZJVAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643030
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-09-5
Record name Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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